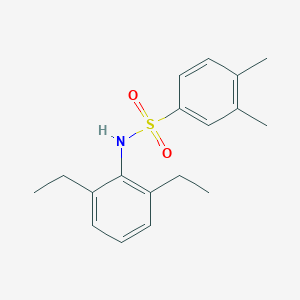
(2S)-3-(4-hydroxyphenyl)-2-(pyridine-2-carbonylamino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-(4-hydroxyphenyl)-2-(pyridine-2-carbonylamino)propanoic acid, commonly known as PHPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PHPP is a derivative of tyrosine and is a potent inhibitor of the enzyme tyrosine hydroxylase, which is responsible for the synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.
Mécanisme D'action
PHPP inhibits tyrosine hydroxylase by binding to the active site of the enzyme and preventing the conversion of tyrosine to L-DOPA. This, in turn, leads to a decrease in the synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.
Biochemical and Physiological Effects:
PHPP has been shown to have various biochemical and physiological effects. In the central nervous system, PHPP has been shown to decrease the levels of dopamine and norepinephrine, which are neurotransmitters that play a crucial role in the regulation of mood, behavior, and cognitive function. In the cardiovascular system, PHPP has been shown to decrease the levels of norepinephrine, which is a vasoconstrictor that increases blood pressure. In the immune system, PHPP has been shown to decrease the levels of norepinephrine, which is a neurotransmitter that can modulate the activity of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
PHPP has several advantages for lab experiments, such as its high potency and specificity for tyrosine hydroxylase. However, PHPP also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
PHPP has several potential future directions, such as its use as a therapeutic agent for various diseases such as Parkinson's disease, hypertension, and cancer. PHPP could also be used to study the role of catecholamines in various physiological and pathological conditions. Further research is needed to explore the full potential of PHPP and its applications in various fields.
Méthodes De Synthèse
PHPP is a synthetic compound that can be synthesized using various methods. One of the most commonly used methods involves the reaction of tyrosine with pyridine-2-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to obtain PHPP.
Applications De Recherche Scientifique
PHPP has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and biochemistry. PHPP is a potent inhibitor of tyrosine hydroxylase, which makes it a valuable tool for studying the role of catecholamines in various physiological and pathological conditions. PHPP has been used to study the effects of catecholamines on the central nervous system, cardiovascular system, and immune system.
Propriétés
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-(pyridine-2-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-11-6-4-10(5-7-11)9-13(15(20)21)17-14(19)12-3-1-2-8-16-12/h1-8,13,18H,9H2,(H,17,19)(H,20,21)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIXYBBKFSPZES-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B7463480.png)

![4-tert-butyl-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B7463489.png)
![3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide](/img/structure/B7463490.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B7463500.png)
![2-[(3,4-Dimethylphenyl)methylsulfonyl]pyridine](/img/structure/B7463514.png)
![2-[(4-Methylphenyl)methylsulfonyl]pyridine](/img/structure/B7463515.png)
![6-[2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]-3H-1,3-benzoxazol-2-one](/img/structure/B7463528.png)
